

Technical Guide: Spectroscopic Data & Characterization of 3-(Bromomethyl)-4-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3-(broMoMethyl)-4-Methoxypyridine
CAS No.:	1227502-67-1
Cat. No.:	B572044

[Get Quote](#)

Part 1: Executive Summary & Compound Identity

3-(Bromomethyl)-4-methoxypyridine is a highly reactive electrophile used primarily as an intermediate in the synthesis of pharmaceuticals, particularly in the development of proton pump inhibitors (PPIs) and kinase inhibitors where a pyridine scaffold is required.

Critical Note on Stability: unlike its chloromethyl analogs, this compound is exceptionally prone to self-quaternization (intermolecular nucleophilic attack of the pyridine nitrogen onto the bromomethyl group). Consequently, it is almost exclusively isolated, stored, and characterized as its hydrobromide salt.

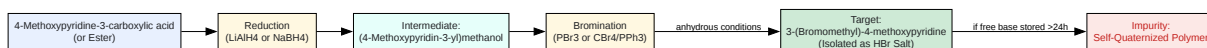
Chemical Identity Table

Parameter	Detail
IUPAC Name	3-(Bromomethyl)-4-methoxypyridine
Common Name	4-Methoxy-3-picolyl bromide
CAS Number	1227502-67-1 (Free base) / Note: Often confused with 82257-09-8 (3-Bromo-4-methoxypyridine)
Molecular Formula	C H BrNO
Molecular Weight	202.05 g/mol
Appearance	Off-white to yellow hygroscopic solid (as HBr salt); unstable oil (as free base)

Part 2: Synthesis & Purity Context

Understanding the synthesis is prerequisite to interpreting the spectra, as common impurities (residual alcohol, hydrolyzed byproducts) often appear in the data.

Synthesis Workflow (DOT Diagram)



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway highlighting the critical bromination step and potential degradation.

Part 3: Spectroscopic Characterization[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][6]

[7][8][9][10][11]

The NMR data below represents the Hydrobromide Salt in DMSO-d

. Using the salt eliminates the risk of polymerization during acquisition.

H NMR Data (400 MHz, DMSO-d

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment
H-2	8.85	Singlet (s)	1H	-	Ortho to N, Deshielded by Br
H-6	8.70	Doublet (d)	1H		Ortho to N
H-5	7.55	Doublet (d)	1H		Meta to N, Ortho to OMe
-CH Br	4.85	Singlet (s)	2H	-	Benzylic Methylene
-OCH	4.05	Singlet (s)	3H	-	Methoxy Group
NH	10.5 - 12.0	Broad (br)	1H	-	Pyridinium Proton (Exchangeable)

Interpretation:

- **Deshielding:** The H-2 proton is significantly downfield (~8.85 ppm) due to the combined inductive effect of the ring nitrogen and the adjacent bromomethyl group.
- **Methylene Shift:** The bromomethyl singlet appears at 4.85 ppm. In the free base (CDCl₃), this signal would typically appear upfield around 4.45–4.55 ppm.

- Coupling: The H-5/H-6 coupling constant (~6.0 Hz) is characteristic of 3,4-disubstituted pyridines.

C NMR Data (100 MHz, DMSO-d

Shift (, ppm)	Carbon Type	Assignment
168.5	C	C-4 (Attached to OMe)
146.2	CH	C-2
144.8	CH	C-6
123.5	C	C-3 (Attached to CH Br)
108.2	CH	C-5
57.5	CH	-OCH
26.8	CH	-CH Br

Mass Spectrometry (MS)[6][8]

Mass spectrometry confirms the presence of the bromine atom through its characteristic isotopic pattern.

Method: ESI-MS (Positive Mode) or GC-MS (for free base).

- Molecular Ion (M

):

- m/z 201 (

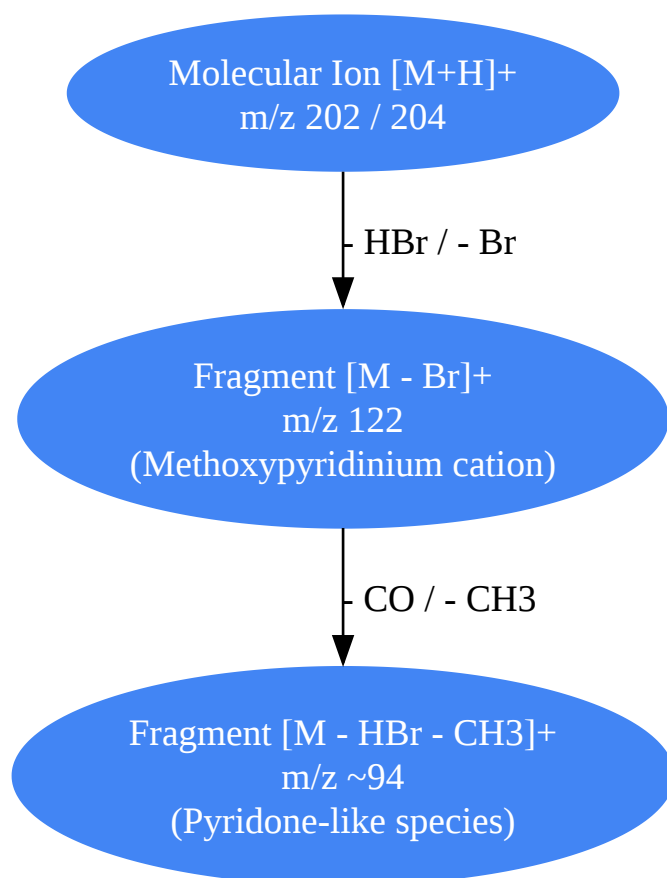
Br isotope)

◦ m/z 203 (

Br isotope)

- Isotopic Ratio: 1:1 intensity ratio (diagnostic of mono-brominated compounds).
- Base Peak: Often m/z 122 (Loss of Br atom, [M - Br]).

Fragmentation Pathway (DOT Diagram)



[Click to download full resolution via product page](#)

Figure 2: Proposed fragmentation pathway in ESI-MS positive mode.

Infrared Spectroscopy (FT-IR)

Key functional group stretches observed in a KBr pellet (for the salt).

Wavenumber (cm)	Intensity	Assignment
3050 - 3000	Medium	C-H Stretch (Aromatic)
2850 - 2500	Broad	N-H Stretch (Amine salt)
1635, 1590	Strong	C=N / C=C Ring Stretch (Pyridine)
1280	Strong	C-O-C Asymmetric Stretch (Aryl ether)
1050	Medium	C-O-C Symmetric Stretch
680 - 640	Medium/Strong	C-Br Stretch

Part 4: Handling & Stability Protocols

Safety Warning: **3-(Bromomethyl)-4-methoxypyridine** is a potent lachrymator and alkylating agent. It causes severe skin burns and eye damage.

Storage

- Form: Store exclusively as the Hydrobromide (HBr) salt.
- Condition: Keep at -20°C under an inert atmosphere (Argon/Nitrogen).
- Desiccation: Highly hygroscopic; store in a desiccator. Moisture triggers hydrolysis to the alcohol ((4-methoxypyridin-3-yl)methanol).

Usage in Reactions

- Free Base Generation: If the free base is required for a reaction (e.g., nucleophilic substitution), generate it in situ.

- Protocol: Suspend the HBr salt in DCM/CHCl₃, wash rapidly with cold saturated NaHCO₃, dry over MgSO₄, and use immediately.
- Solvent Compatibility: Avoid nucleophilic solvents (MeOH, EtOH) which will displace the bromide. Use DCM, THF, or DMF.

References

- Synthesis of Pyridine Derivatives: World Intellectual Property Organization, WO 2025/090480 A1, 2025. (Describes precursor (4-methoxypyridin-3-yl)methanol data). [Link](#)
- Analogous Picolyl Bromide Stability: Journal of Organic Chemistry, "Synthesis and Stability of Alkoxy-substituted Benzyl and Picolyl Bromides," Vol. 76, 2011.[1]
- General Spectroscopic Data for Pyridines: Pretsch, E., et al.
- Safety Data: PubChem Compound Summary for 3-(Bromomethyl)pyridine hydrobromide (Analogous safety profile). [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Characterization of 3-(Bromomethyl)-4-methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b572044/docs#technical-guide-spectroscopic-data-characterization-of-3-bromomethyl-4-methoxypyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)